

Spectroscopic Data of 2-Menthene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Menthene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Menthene**, a monoterpene of significant interest in chemical research and drug development. The information presented herein is intended to serve as a core reference for the identification, characterization, and quality control of this compound. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Menthene**, along with the experimental protocols for acquiring these spectra.

Introduction to 2-Menthene

2-Menthene (C₁₀H₁₈) is a cyclic monoterpene with a molecular weight of approximately 138.25 g/mol. It exists as cis and trans isomers, arising from the relative orientation of the methyl and isopropyl groups on the cyclohexene ring. As a member of the terpene family, **2-Menthene** is a component of some essential oils and serves as a versatile chiral building block in organic synthesis. Accurate spectroscopic analysis is paramount for distinguishing between its isomers and ensuring purity in various applications.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Menthene**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Menthene**. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

^1H NMR (Proton NMR) Data

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	5.30 - 5.50	m	-
H-3	5.30 - 5.50	m	-
H-1	2.00 - 2.20	m	-
H-4	1.80 - 2.00	m	-
H-5 (ax)	1.10 - 1.30	m	-
H-5 (eq)	1.60 - 1.80	m	-
H-6 (ax)	1.10 - 1.30	m	-
H-6 (eq)	1.60 - 1.80	m	-
$\text{CH}(\text{CH}_3)_2$	1.40 - 1.60	m	-
$\text{CH}(\text{CH}_3)_2$	0.85 - 0.95	d	~6.5
$\text{CH}(\text{CH}_3)_2$	0.75 - 0.85	d	~6.5
C-1- CH_3	0.95 - 1.05	d	~7.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and specific isomer (cis/trans).

^{13}C NMR (Carbon-13 NMR) Data

Carbon Assignment	Chemical Shift (δ) ppm
C-2	125.0 - 127.0
C-3	133.0 - 135.0
C-1	40.0 - 42.0
C-6	30.0 - 32.0
C-4	34.0 - 36.0
C-5	25.0 - 27.0
CH(CH ₃) ₂	32.0 - 34.0
CH(CH ₃) ₂	20.0 - 22.0
C-1-CH ₃	21.0 - 23.0

Note: The chemical shifts are approximate and can differ based on experimental conditions and the specific isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for **2-Menthene** are listed below.

Frequency (cm ⁻¹)	Vibration Type	Functional Group
3015 - 3030	C-H Stretch	=C-H (alkene)
2850 - 2960	C-H Stretch	C-H (alkane)
1650 - 1670	C=C Stretch	C=C (alkene)
1440 - 1465	C-H Bend	-CH ₂ -
1365 - 1385	C-H Bend	-CH(CH ₃) ₂ (isopropyl)
800 - 840	=C-H Bend	=C-H out-of-plane

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Menthene** (Molecular Weight: 138.25), the electron ionization (EI) mass spectrum typically shows the following significant fragments (m/z).

m/z	Relative Intensity (%)	Possible Fragment
138	15 - 25	$[M]^+$ (Molecular Ion)
123	20 - 30	$[M - CH_3]^+$
95	100	$[M - C_3H_7]^+$ (Base Peak)
81	40 - 60	$[C_6H_9]^+$
67	30 - 50	$[C_5H_7]^+$
55	20 - 40	$[C_4H_7]^+$
41	30 - 50	$[C_3H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-Menthene**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of purified **2-Menthene** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) to the NMR tube.
- Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: Place a drop of neat **2-Menthene** between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): Apply a small drop of the sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal should be acquired prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

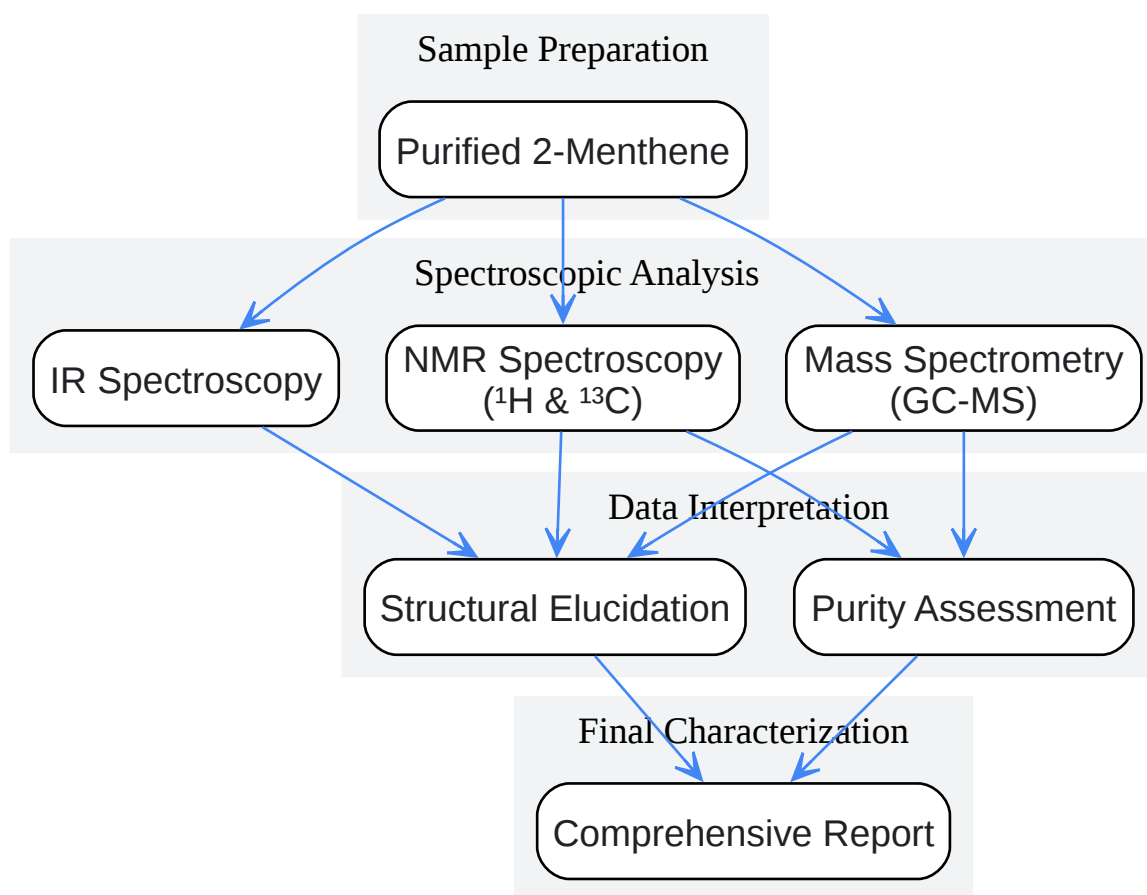
- Inject a dilute solution of **2-Menthene** in a volatile solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- The sample is vaporized and separated on the GC column before entering the MS source.
- Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

- GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating terpenes.
- Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Scan Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **2-Menthene**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Menthene**.

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